Cas no 1805701-09-0 (2-(2-Carboxyethyl)-6-ethylmandelic acid)

2-(2-Carboxyethyl)-6-ethylmandelic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Carboxyethyl)-6-ethylmandelic acid
-
- Inchi: 1S/C13H16O5/c1-2-8-4-3-5-9(6-7-10(14)15)11(8)12(16)13(17)18/h3-5,12,16H,2,6-7H2,1H3,(H,14,15)(H,17,18)
- InChI Key: AHYRFOWCWJNFLP-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1C(=CC=CC=1CCC(=O)O)CC
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 302
- XLogP3: 1.4
- Topological Polar Surface Area: 94.8
2-(2-Carboxyethyl)-6-ethylmandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015025669-500mg |
2-(2-Carboxyethyl)-6-ethylmandelic acid |
1805701-09-0 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
Alichem | A015025669-1g |
2-(2-Carboxyethyl)-6-ethylmandelic acid |
1805701-09-0 | 97% | 1g |
1,534.70 USD | 2021-06-18 | |
Alichem | A015025669-250mg |
2-(2-Carboxyethyl)-6-ethylmandelic acid |
1805701-09-0 | 97% | 250mg |
480.00 USD | 2021-06-18 |
2-(2-Carboxyethyl)-6-ethylmandelic acid Related Literature
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
Additional information on 2-(2-Carboxyethyl)-6-ethylmandelic acid
Recent Advances in the Study of 2-(2-Carboxyethyl)-6-ethylmandelic Acid (CAS: 1805701-09-0)
The compound 2-(2-Carboxyethyl)-6-ethylmandelic acid (CAS: 1805701-09-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of 2-(2-Carboxyethyl)-6-ethylmandelic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing production costs. The researchers employed a multi-step process involving esterification, alkylation, and hydrolysis, which demonstrated high efficiency and scalability. This advancement is particularly significant for large-scale pharmaceutical production, where cost-effectiveness and reproducibility are critical.
In addition to synthetic improvements, recent investigations have explored the biological activities of 2-(2-Carboxyethyl)-6-ethylmandelic acid. Preliminary in vitro studies have indicated its potential as an anti-inflammatory agent, with notable inhibition of key inflammatory markers such as TNF-α and IL-6. These findings were further supported by in vivo models, where the compound exhibited reduced inflammation in murine models of rheumatoid arthritis. The mechanism of action appears to involve modulation of the NF-κB signaling pathway, although further studies are needed to fully elucidate this interaction.
Another promising avenue of research involves the application of 2-(2-Carboxyethyl)-6-ethylmandelic acid in oncology. A recent preprint on bioRxiv (2024) reported that the compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. The study highlighted its ability to induce apoptosis via the intrinsic mitochondrial pathway, suggesting a potential role as a chemotherapeutic agent. However, researchers caution that extensive preclinical and clinical trials are necessary to validate these findings and assess any potential side effects.
Despite these encouraging results, challenges remain in the development of 2-(2-Carboxyethyl)-6-ethylmandelic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous pharmacokinetic and pharmacodynamic studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to tackle these challenges, with the aim of advancing the compound into clinical trials within the next few years.
In conclusion, 2-(2-Carboxyethyl)-6-ethylmandelic acid (CAS: 1805701-09-0) represents a promising candidate for further development in the pharmaceutical industry. Its diverse biological activities and improved synthetic accessibility make it a valuable subject for ongoing research. Future studies should focus on optimizing its therapeutic profile and addressing the remaining hurdles in drug development. As the scientific community continues to explore its potential, this compound may soon emerge as a key player in the treatment of inflammatory diseases and cancer.
1805701-09-0 (2-(2-Carboxyethyl)-6-ethylmandelic acid) Related Products
- 2138255-14-6(Pyrazolo[1,5-a]pyridine-3-sulfonyl fluoride)
- 820245-80-5(3-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid)
- 1806951-39-2(4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine)
- 709026-60-8(C16-Sphingosine-1-phosphate)
- 1805919-01-0(5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide)
- 886493-59-0(N-(2-(Hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide)
- 2248410-03-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate)
- 1211875-82-9(rac-(3R,4R)-3-fluoro-4-phenylpiperidine)
- 2227707-16-4((2S)-1-amino-3-propylhexan-2-ol)
- 1806636-66-7(3-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one)




